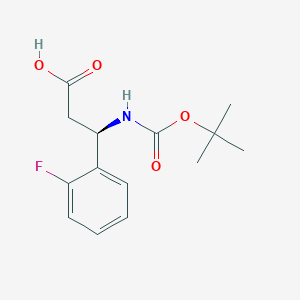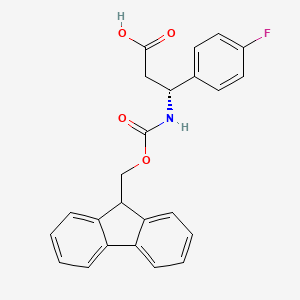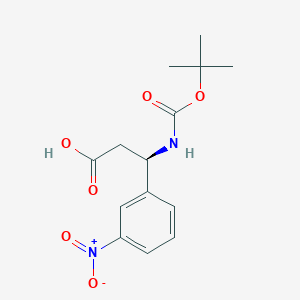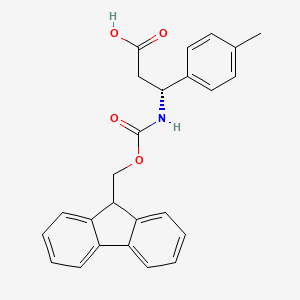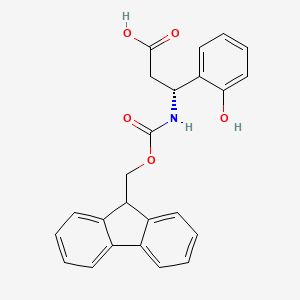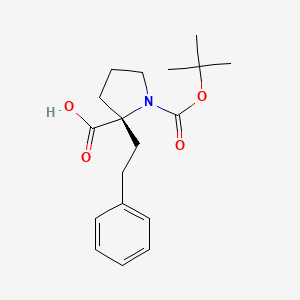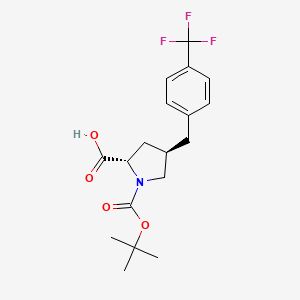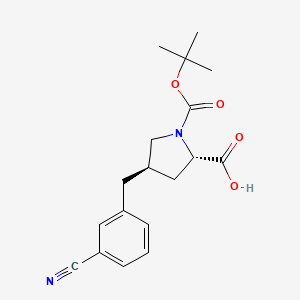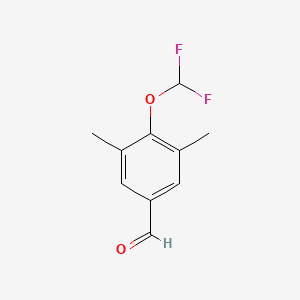
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
説明
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde (DFMDB) is a difluoromethoxy-substituted benzaldehyde with a molecular formula of C9H9F2O2. It is a colorless liquid at room temperature and has a melting point of -44 °C and a boiling point of 157 °C. It is soluble in water and ethanol, and has a faint aromatic odor. DFMDB is primarily used in scientific research as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other compounds.
科学的研究の応用
Catalytic Oxidation Processes 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde and its derivatives are significant in the realm of synthetic chemistry, particularly in catalytic oxidation processes. For instance, copper-mediated selective oxidation of a C-H bond showcases the importance of substituted hydroxybenzaldehydes as crucial feedstock materials in the pharmaceutical and perfume industries. These compounds are typically synthesized through the selective oxidation of aromatic methyl groups, a process known to be challenging and typically resulting in carboxylic acid derivatives. The importance of compounds like 4-hydroxy-3,5-dimethylbenzaldehyde (HDB) as intermediates, especially in drug preparation, is emphasized. The study highlights bioinspired systems like the Cu/neocuproine system to perform selective para-formylation of mesitol, illustrating the importance of these compounds in synthetic pathways (Boldron et al., 2005).
Coupled Large Amplitude Motions The molecular behavior of dimethylbenzaldehyde isomers, including those related to this compound, has been explored in depth. Studies involving microwave spectra and ab initio quantum chemical calculations have shed light on the conformational energy landscape and dipole moment components of these molecules. The research delves into the complex nature of these compounds, their role as prototype systems in theoretical models, and their behavior in terms of asymmetric top molecules. This exploration of dimethylbenzaldehyde isomers adds to our understanding of the fundamental properties and applications of these compounds in various scientific fields (Tudorie et al., 2013).
作用機序
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde may have similar effects.
生化学分析
Biochemical Properties
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, this compound can reduce the expression of fibrosis-related genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in changes in gene expression, as seen in the downregulation of fibrosis-related genes in lung epithelial cells .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of fibrosis inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing fibrosis in lung tissues . At higher doses, it can lead to toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . For example, the compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other compounds and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting the overall biochemical response .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can impact its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMZDWYOXJTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366636 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-58-9 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


